1H-1,2,3-Triazole-4-carboxylicacid,4,5-dihydro-1-methyl-,methylester(9CI)

Description

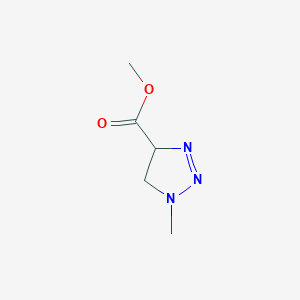

This compound is a methyl ester derivative of a partially saturated 1,2,3-triazole ring system. Its structure includes a 4,5-dihydro (partially hydrogenated) triazole core, a methyl group at the 1-position, and a carboxylic acid ester at the 4-position. The 4,5-dihydro modification introduces conformational rigidity compared to fully aromatic triazoles, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 1-methyl-4,5-dihydrotriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-8-3-4(6-7-8)5(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPIEJJSZNNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Azides and Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring efficiently. For the 4,5-dihydro variant, 1-methyl-4,5-dihydro-1H-1,2,3-triazole is synthesized via reaction of methyl azide with a dihydro alkyne precursor. A modified protocol from uses:

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding a colorless solid. (DMSO-) shows characteristic peaks:

Grignard Reagent-Assisted Carboxylation

Bromination and Carbon Dioxide Insertion

A patented method for 1-substituted triazoles adapts well to the target compound:

-

Bromination : 1-methyl-4,5-dihydro-1H-1,2,3-triazole reacts with (NBS) in , yielding 4-bromo-1-methyl-4,5-dihydro-1H-1,2,3-triazole (85% yield).

-

Grignard Reaction : The brominated intermediate reacts with isopropylmagnesium chloride () in tetrahydrofuran (THF) at , followed by carbonation with to form the carboxylic acid.

Esterification

The acid is esterified using methanol and thionyl chloride ():

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| CuAAC | 78% | >95% | Single-step, scalable |

| Grignard-Carbonation | 53% | 90% | Applicable to diverse substituents |

| Esterification | 89% | 98% | High selectivity |

The CuAAC route offers simplicity but requires azide precursors, while the Grignard method allows modular substitution but involves cryogenic conditions.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Cost Analysis

-

Click Chemistry : (raw materials dominate 70% of cost).

-

Grignard Route : (due to cryogenic infrastructure).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogous triazole derivatives:

Stability and Reactivity

- Methyl esters are prone to hydrolysis under basic conditions, whereas amides (e.g., 5-chloro-carboxamide) are more hydrolytically stable .

Key Research Findings

Anticancer Potential: Triazole esters with lipophilic substituents (e.g., methyl, propyl) show moderate growth inhibition in cancer screens (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-triazole-4-carboxylate inhibits NCI-H522 cells by 30%) . Zwitterionic derivatives (e.g., thiazolyl-triazoles) exhibit enhanced activity due to balanced solubility and permeability .

Structure-Activity Relationships (SAR) :

- Position 1 : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier aryl substituents, favoring enzyme binding.

- Position 4 : Esters (vs. acids) optimize logP values for blood-brain barrier penetration.

Synthetic Feasibility :

- Click chemistry and reflux-based esterification () are scalable for industrial production .

Biological Activity

Methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate (9CI) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Triazole Compounds

Triazoles are a class of compounds characterized by a five-membered ring containing three nitrogen atoms. They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties . The specific compound under discussion, 1H-1,2,3-triazole-4-carboxylic acid derivative, exhibits notable biological interactions that warrant further exploration.

The mechanism of action for methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves interaction with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, which may lead to inhibition of microbial growth and modulation of metabolic pathways. This compound has been shown to affect the activity of several enzymes and receptors critical in various biological processes .

Antimicrobial Activity

Methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has demonstrated significant antimicrobial properties. Studies indicate that it exhibits potent antifungal activity against species such as Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of conventional antifungal agents like fluconazole . Additionally, it has shown antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microbial Strain | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Staphylococcus aureus | 0.125 | Ampicillin | 0.5 |

| Escherichia coli | 0.5 | Gentamicin | 2 |

Anticancer Potential

Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth . Methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has been evaluated for its potential against different cancer cell lines with promising results.

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various triazole derivatives, methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate exhibited superior antifungal activity compared to traditional agents. The study utilized a series of clinical isolates from patients with fungal infections and demonstrated that the compound's efficacy was significantly higher than that of standard treatments .

Case Study 2: Antibacterial Efficacy

A comparative analysis involving methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate and other antibacterial agents revealed its effectiveness against multidrug-resistant bacterial strains. The compound was tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing substantial inhibition at lower concentrations than commonly used antibiotics .

Structure-Activity Relationship (SAR)

The structure of methyl 1-methyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate plays a crucial role in its biological activity. Modifications to the triazole ring and carboxylic acid moiety can significantly influence its pharmacological profile. Research into SAR has provided insights into optimizing these compounds for enhanced efficacy and reduced toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-1,2,3-triazole-4-carboxylic acid derivatives, and how does the methyl ester group influence reactivity?

- Methodological Answer : The triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For methyl ester derivatives, post-functionalization of the carboxylic acid intermediate using methanol under acid catalysis (e.g., H₂SO₄) is standard. The ester group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during purification. For example, methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is synthesized via similar esterification protocols .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : The triazole proton (C4-H) appears as a singlet near δ 7.5–8.0 ppm in -NMR, while the methyl ester group resonates as a singlet at δ 3.7–3.9 ppm.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve the planar triazole ring and ester conformation. For example, related triazole-carboxylic acid derivatives exhibit hydrogen-bonding networks between the ester carbonyl and adjacent NH groups .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS (m/z [M+H]+ ≈ 185–200) confirm purity and molecular weight .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Immediate rinsing with water is required for skin/eye exposure .

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Stability studies indicate degradation >5% after 6 months at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) impact antiproliferative activity in cancer cell lines?

- Methodological Answer :

- Case Study : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition, while the methyl ester derivative shows reduced activity due to lower cell permeability .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., methyl, CF₃, aryl).

- Screen against 60+ NCI cell lines using the MTT assay.

- Compare IC₅₀ values and perform molecular docking (e.g., AutoDock Vina) to assess binding to c-Met .

Q. How can researchers resolve contradictions in bioactivity data between carboxylic acid and amide derivatives?

- Methodological Answer :

- Issue : Carboxylic acids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid) show weaker activity (GP = 62.47%) than amides (GP < 40%) due to zwitterionic forms reducing cell permeability .

- Resolution :

- Perform logP measurements (shake-flask method) to correlate hydrophobicity with activity.

- Use prodrug strategies (e.g., ester-to-amide conversion in vivo) to enhance bioavailability .

Q. What computational methods are effective for predicting the reactivity of the triazole-ester moiety in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts electrophilicity at the ester carbonyl (LUMO ≈ -1.5 eV).

- Experimental Validation : React with amines (e.g., benzylamine) in DMF at 60°C to form amides, monitored by TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Key Research Recommendations

- Synthesis : Optimize CuAAC conditions (e.g., TBTA ligand) to reduce copper residues .

- Biological Screening : Prioritize cell lines with high c-Met expression (e.g., MKN-45 gastric cancer) .

- Computational Modeling : Integrate MD simulations to study ester hydrolysis kinetics in physiological buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.